2,7-Bis[2-(piperidino)acetamido]anthraquinone
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Overview
Description
2,7-Bis[2-(piperidino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(piperidino)acetamido]anthraquinone typically involves the following steps:
Starting Material: The synthesis begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to form 2,7-diacetylaminoanthraquinone.
Amination: The acetylated product is then aminated with piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(piperidino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Bis[2-(piperidino)acetamido]anthraquinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit telomerase activity
Industry: Potential applications in dye manufacturing and as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of telomerase, an enzyme responsible for maintaining telomere length in chromosomes. By inhibiting telomerase, 2,7-Bis[2-(piperidino)acetamido]anthraquinone can induce cellular senescence and apoptosis in cancer cells. The molecular targets include the telomerase catalytic subunit and associated proteins .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthraquinone derivative used as an anticancer agent.
Mitoxantrone: A synthetic anthraquinone with anticancer properties.
Daunorubicin: An anthracycline antibiotic with similar mechanisms of action.
Uniqueness
2,7-Bis[2-(piperidino)acetamido]anthraquinone is unique due to its dual amide and piperidine functional groups, which enhance its ability to interact with biological targets and improve its solubility and bioavailability compared to other anthraquinone derivatives .
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C28H32N4O4/c33-25(17-31-11-3-1-4-12-31)29-19-7-9-21-23(15-19)28(36)24-16-20(8-10-22(24)27(21)35)30-26(34)18-32-13-5-2-6-14-32/h7-10,15-16H,1-6,11-14,17-18H2,(H,29,33)(H,30,34) |
InChI Key |
IOHQNFPYEZQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCCC5 |
Origin of Product |
United States |
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